molecular formula C9H9BrN2 B182195 (4-Bromo-N-methylanilino)acetonitrile CAS No. 157671-45-9

(4-Bromo-N-methylanilino)acetonitrile

Cat. No. B182195
M. Wt: 225.08 g/mol
InChI Key: RLEAQLVWFCWOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-N-methylanilino)acetonitrile, also known as BMA, is an organic compound that belongs to the class of nitriles. It is widely used in scientific research for its unique properties and applications.

Mechanism Of Action

The mechanism of action of (4-Bromo-N-methylanilino)acetonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the target cells. For example, it has been reported to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4-Bromo-N-methylanilino)acetonitrile vary depending on the specific application and concentration used. In general, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. It has also been shown to affect the activity of certain enzymes and receptors in the target cells, leading to changes in cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4-Bromo-N-methylanilino)acetonitrile in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, as a fluorescent probe for detecting metal ions, and as a ligand for coordinating metal complexes. It also exhibits a wide range of biological activities, making it useful for studying various cellular processes. However, one of the limitations of using (4-Bromo-N-methylanilino)acetonitrile is its potential toxicity and environmental impact. It is important to handle and dispose of the compound properly to avoid any adverse effects.

Future Directions

There are several future directions for the research and development of (4-Bromo-N-methylanilino)acetonitrile. One area of interest is the synthesis of new derivatives with improved biological activities and selectivity. Another area of interest is the development of new applications for the compound, such as in the field of nanotechnology. Additionally, there is a need for further studies on the mechanism of action and toxicity of (4-Bromo-N-methylanilino)acetonitrile to better understand its potential applications and limitations.
Conclusion:
(4-Bromo-N-methylanilino)acetonitrile is a versatile organic compound with a wide range of scientific research applications. Its unique properties and biological activities make it useful for studying various cellular processes and developing new drugs and materials. However, it is important to handle and dispose of the compound properly to avoid any adverse effects. Further research and development of (4-Bromo-N-methylanilino)acetonitrile are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of (4-Bromo-N-methylanilino)acetonitrile involves the reaction of 4-bromo-N-methylaniline with acetonitrile in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the bromine atom by the cyano group of acetonitrile. The resulting compound is a white crystalline solid that is soluble in most organic solvents.

Scientific Research Applications

(4-Bromo-N-methylanilino)acetonitrile has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for detecting metal ions and as a ligand for coordinating metal complexes. In addition, it has been reported to exhibit antitumor, antiviral, and antibacterial activities.

properties

CAS RN

157671-45-9

Product Name

(4-Bromo-N-methylanilino)acetonitrile

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-(4-bromo-N-methylanilino)acetonitrile

InChI

InChI=1S/C9H9BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,7H2,1H3

InChI Key

RLEAQLVWFCWOOF-UHFFFAOYSA-N

SMILES

CN(CC#N)C1=CC=C(C=C1)Br

Canonical SMILES

CN(CC#N)C1=CC=C(C=C1)Br

Origin of Product

United States

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